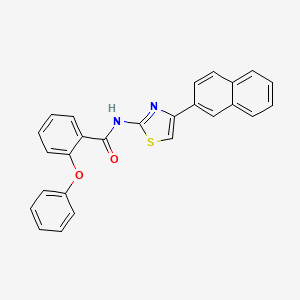

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide

Description

Properties

IUPAC Name |

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O2S/c29-25(22-12-6-7-13-24(22)30-21-10-2-1-3-11-21)28-26-27-23(17-31-26)20-15-14-18-8-4-5-9-19(18)16-20/h1-17H,(H,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHKUXNQLUKRRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide typically involves the formation of the thiazole ring followed by the attachment of the naphthalene and phenoxybenzamide groups. One common method involves the reaction of 2-aminothiazole with 2-bromo-1-naphthalene under basic conditions to form the naphthalen-2-yl-thiazole intermediate. This intermediate is then reacted with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features a complex structure that includes:

- Naphthalene moiety : Contributes to the compound's aromaticity and potential interactions with biological targets.

- Thiazole ring : Known for its biological activity, particularly in pharmacology.

- Phenoxybenzamide fragment : Enhances binding affinity and selectivity towards specific biological targets.

This unique combination of functional groups positions N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide as a promising candidate for further research in drug development.

Anticancer Potential

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. Although specific research on this compound is limited, its structural analogs have shown:

- Cytotoxic Effects : Preliminary evaluations suggest that this compound can inhibit cancer cell lines, likely through modulation of apoptotic pathways or interference with cellular signaling processes associated with tumor growth.

- Mechanism of Action : The presence of the thiazole ring and amide linkage may facilitate interactions with key biological macromolecules, enhancing its potential efficacy against cancer cells.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparative analysis with related compounds is useful. The following table summarizes key features and biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(piperidine-4-yl)benzamide | Piperidine ring | Antitumor activity |

| 4-(naphthalen-1-yl)-1H-pyrazole | Pyrazole ring | Antimicrobial properties |

| 3-thiazolyl benzamides | Thiazole ring | Anticancer activity |

| This compound | Naphthalene & thiazole functionalities | Potential anticancer activity |

This table highlights the diverse biological activities associated with similar structural motifs, suggesting that this compound may share these properties.

Future Research Directions

Given the promising structural characteristics and preliminary biological activities observed in related compounds, further investigation into this compound is warranted. Key areas for future research include:

- In-depth Biological Evaluation : Conducting comprehensive studies on its cytotoxic effects against various cancer cell lines.

- Mechanistic Studies : Elucidating the molecular mechanisms underlying its potential anticancer activity.

- Structure–Activity Relationship (SAR) Studies : Exploring modifications to improve efficacy and selectivity.

Mechanism of Action

The mechanism of action of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula C₂₆H₁₈N₂O₂S.

Key Observations :

- Naphthalene vs. Phenyl Substituents : The naphthalene group in the target compound enhances aromatic stacking interactions compared to simpler phenyl (e.g., 4-methylphenyl in ) or heteroaromatic (e.g., pyridinyl in ) substituents. This may improve binding to hydrophobic pockets in target proteins.

- Phenoxy Group: The 2-phenoxy modification is conserved in several analogs (e.g., ), suggesting its role in stabilizing molecular conformation via intramolecular hydrogen bonding or π-π interactions.

Key Observations :

Key Observations :

- Adenosine receptor-binding analogs () demonstrate that thiazole benzamides can target diverse pathways, highlighting the scaffold's versatility.

Biological Activity

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological mechanisms, and research findings related to its activity against various diseases.

The synthesis of this compound typically involves the formation of a thiazole ring, followed by the attachment of naphthalene and phenoxybenzamide groups. A common synthetic route includes:

- Formation of Thiazole Ring : Reaction of 2-aminothiazole with 2-bromo-1-naphthalene under basic conditions.

- Coupling Reaction : The resulting intermediate is then reacted with 2-phenoxybenzoyl chloride in the presence of a base like triethylamine to yield the final product.

This compound exhibits its biological effects primarily through enzyme inhibition. The thiazole moiety is known to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression. Specifically, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzamides similar to this compound have shown potent antitumor activity, with IC50 values in the low micromolar range against human cancer cell lines .

Comparative Biological Activity

To better understand the efficacy of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | IC50 (μM) | Activity Type |

|---|---|---|---|

| N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide | Structure | 0.25 | Antitumor |

| N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-methylbenzamide | Structure | 0.49 - 48.0 | Antitumor |

| Similar Thiazole Derivative | Structure | Varies | Anticancer |

Case Studies

Several case studies have documented the biological activity of related compounds:

- Study on Antitumor Activity : A compound structurally similar to this compound was evaluated against HepG2 cells, showing significant growth inhibition and activation of apoptosis pathways .

- Inhibition Studies : Another study assessed the inhibitory effects on various kinases involved in cancer progression, demonstrating that derivatives could significantly reduce kinase activity and subsequent tumor cell proliferation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide, and how can reaction progress be monitored?

- Methodology : The compound can be synthesized via coupling reactions between substituted thiazole amines (e.g., 5-chlorothiazol-2-amine) and benzoyl chloride derivatives in pyridine or ethanol as solvents. Reaction progress is monitored via TLC, with purification by column chromatography and recrystallization (e.g., CH3OH) . For analogs, catalysts like anhydrous AlCl3 or acetic acid are used to optimize yields .

Q. How is structural characterization performed for thiazole-containing benzamide derivatives?

- Methodology : Use a combination of:

- Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm proton/carbon environments (e.g., aromatic thiazole protons at δ 7.2–8.1 ppm) .

- X-ray crystallography : Resolve hydrogen bonding patterns (e.g., N–H···N interactions stabilizing dimers) .

- Elemental analysis : Validate purity by comparing calculated vs. experimental C/H/N/S percentages .

Q. What solvents and conditions are optimal for solubility and stability studies?

- Methodology : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s aromatic and amide groups. Stability tests under varying pH (e.g., 4–9) and temperatures (25–40°C) should include UV-Vis spectroscopy to detect degradation .

Q. What preliminary assays are used to screen for biological activity?

- Methodology :

- In vitro enzyme inhibition : Measure IC50 against targets like PFOR (pyruvate:ferredoxin oxidoreductase) using spectrophotometric assays .

- Cell-based assays : Test cytotoxicity (e.g., MTT assay) in cancer cell lines (e.g., HeLa) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of thiazole-benzamide derivatives?

- Methodology :

- Substitution patterns : Replace the naphthalene group with pyridyl or cyclopentanamide moieties to assess adenosine receptor affinity (e.g., micromolar IC50 via radioligand binding assays) .

- Bioisosteric replacements : Introduce trifluoromethyl groups to enhance lipophilicity and metabolic stability .

- Data analysis : Use regression models to correlate substituent electronic parameters (Hammett σ) with activity .

Q. What computational tools are suitable for studying binding mechanisms?

- Methodology :

- Molecular docking (AutoDock Vina) : Predict binding poses with targets like Aurora kinases (e.g., PDB: 4ZAF) .

- *DFT calculations (B3LYP/6-31G)**: Analyze frontier molecular orbitals (FMOs) to identify reactive sites .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can contradictory data in biological assays be resolved?

- Case example : Discrepancies in IC50 values between enzyme inhibition and cell-based assays may arise from off-target effects or permeability issues.

- Resolution :

- Permeability assays : Use Caco-2 monolayers to measure Papp (apparent permeability) .

- Proteomics : Identify unintended targets via affinity chromatography and LC-MS/MS .

Q. What strategies mitigate low yields in multi-step syntheses?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.